molecular formula C25H19F2N5OS B6576525 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 946359-81-5

2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B6576525
CAS No.: 946359-81-5
M. Wt: 475.5 g/mol
InChI Key: BYPJYNRFODRIIE-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is an intricate chemical with a unique molecular structure featuring both fluorophenyl and indolyl groups. Its distinctive arrangement includes a triazole ring bonded to indole and fluorophenyl groups, making it an intriguing subject in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps:

  • Formation of the Triazole Ring: : This process usually begins with the creation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with isothiocyanates.

  • Attachment of the Indolyl and Fluorophenyl Groups:

Industrial Production Methods

In an industrial setting, production methods are often scaled-up versions of the laboratory synthetic routes. Key considerations in industrial production include the optimization of reaction yields, purity, and the minimization of hazardous by-products. Catalysts and specialized reaction vessels may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, often depending on the specific reagents and conditions used.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly involving the fluorophenyl groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Halogens, nitro groups, and other aromatic rings.

Major Products Formed

Depending on the reactions performed, major products may include various substituted triazole derivatives, oxidized forms of the parent compound, or reduced intermediates.

Scientific Research Applications

Chemistry

The unique structure of this compound makes it valuable in synthetic chemistry, serving as a versatile intermediate in the formation of complex molecules. Its triazole ring, in particular, is a crucial scaffold in medicinal chemistry.

Biology

In biological research, compounds containing the triazole and indole moieties are often investigated for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Medicine

The pharmaceutical industry explores compounds like this for their therapeutic potential, particularly as enzyme inhibitors or receptor agonists/antagonists.

Industry

In industrial applications, such compounds may serve as starting materials or intermediates in the synthesis of more complex chemicals, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action for 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The triazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole-3-acetic acid

  • 4-Fluorophenyl-1,2,4-triazole

  • N-(4-Fluorophenyl)methylacetamide

Uniqueness

What sets 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide apart is its combination of these functional groups within a single molecule. This unique amalgamation results in distinct chemical reactivity and biological properties, differentiating it from the individual components or simpler derivatives.

This compound's multifaceted nature, incorporating both fluorophenyl and indole functionalities along with a triazole ring, offers a rich avenue for exploration in various scientific and industrial domains. Let's dig deeper into its potential, shall we?

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N5OS/c26-17-7-5-16(6-8-17)13-29-23(33)15-34-25-31-30-24(32(25)19-11-9-18(27)10-12-19)21-14-28-22-4-2-1-3-20(21)22/h1-12,14,28H,13,15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPJYNRFODRIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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